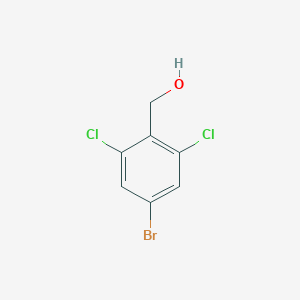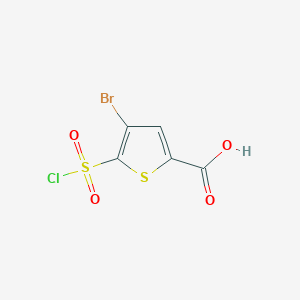
4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid
Übersicht
Beschreibung
“4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid” is a heterocyclic aromatic organic compound with the molecular formula C5H2BrClO4S2 . It has a molecular weight of 305.56 . The compound is characterized by a thiophene ring, which is a five-membered ring with one sulfur atom .
Molecular Structure Analysis
The InChI code for “4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid” is 1S/C5H2BrClO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9) . This code provides a specific textual representation of the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
- Application Summary : Thiophene-based analogs, including 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid, are of interest to many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results or Outcomes : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of Application : The application of these compounds often involves their incorporation into larger molecular structures to achieve the desired properties .
- Results or Outcomes : Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) have been successfully fabricated using molecules with the thiophene ring system .
Scientific Field: Medicinal Chemistry
Scientific Field: Industrial Chemistry and Material Science
- Application Summary : Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
- Methods of Application : The production of Suprofen involves the chemical modification of thiophene-2-carboxylic acid .
- Results or Outcomes : Suprofen is used as an effective treatment for certain eye conditions .
- Application Summary : 5-Bromo-2-thiophenecarboxylic acid, a compound related to 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid, can be used in the preparation of new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach .
- Methods of Application : The preparation involves the reaction of 5-Bromo-2-thiophenecarboxylic acid with other reagents to form the desired product .
- Results or Outcomes : The resulting porphyrin sensitizers can be used in various applications, such as in the development of solar cells .
Scientific Field: Ophthalmology
Scientific Field: Organic Synthesis
- Application Summary : “4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid” can be used as a building block in the synthesis of various organic compounds .
- Methods of Application : The compound can be reacted with various reagents under suitable conditions to form the desired product .
- Results or Outcomes : The resulting compounds can have a wide range of properties and applications, depending on the specific reactions and conditions used .
- Application Summary : 5-Bromo-2-thiophenecarboxylic acid, a compound related to “4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid”, can be used in the preparation of new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach .
- Methods of Application : The preparation involves the reaction of 5-Bromo-2-thiophenecarboxylic acid with other reagents to form the desired product .
- Results or Outcomes : The resulting porphyrin sensitizers can be used in various applications, such as in the development of solar cells .
Scientific Field: Synthetic Chemistry
Scientific Field: Photovoltaic Devices
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-5-chlorosulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJJEKZMVLHHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



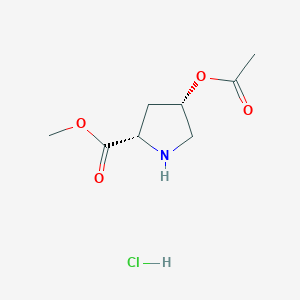
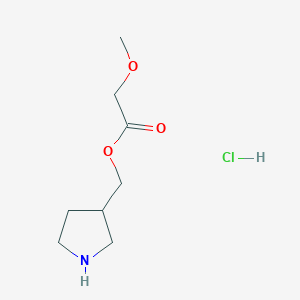
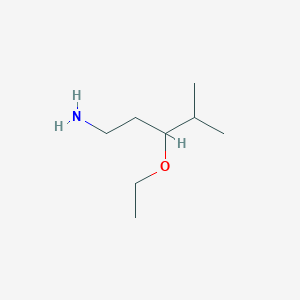
![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)
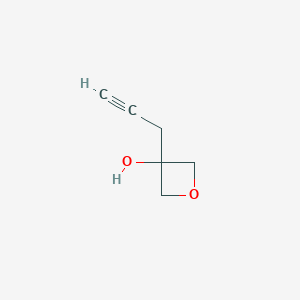

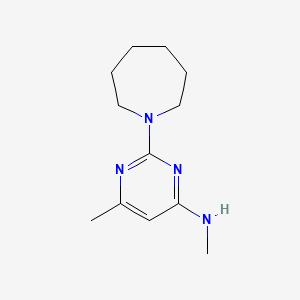
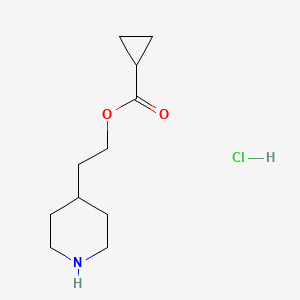
![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)
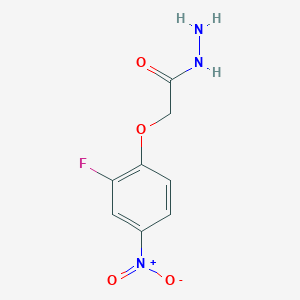
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)
